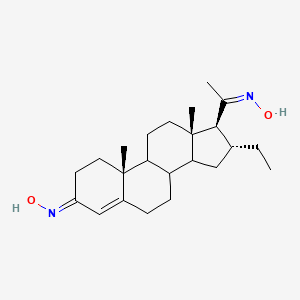![molecular formula C22H17Cl2N3S B15009898 4-benzyl-3-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B15009898.png)
4-benzyl-3-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes benzyl, dichlorophenyl, and phenyl groups attached to the triazole ring
Méthodes De Préparation
The synthesis of 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent reactions to introduce the benzyl, dichlorophenyl, and phenyl groups. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested for its efficacy against different strains of bacteria and fungi.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the type of organism or cell being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE include other triazole derivatives such as:
1,2,4-Triazole: A simpler triazole compound with broad-spectrum biological activities.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole: Known for its antiviral and antibacterial properties.
Imidazole derivatives: These compounds share similar structural features and exhibit a wide range of biological activities. The uniqueness of 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H17Cl2N3S |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
4-benzyl-3-[(2,5-dichlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H17Cl2N3S/c23-19-11-12-20(24)18(13-19)15-28-22-26-25-21(17-9-5-2-6-10-17)27(22)14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
Clé InChI |
AEDSMPCPNSCUGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15009842.png)
![5-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009854.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B15009862.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid](/img/structure/B15009870.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15009872.png)

![(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009887.png)

![ethyl (2Z)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009895.png)

![4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid](/img/structure/B15009910.png)

![4-[(2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009918.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B15009919.png)
